molecular formula C31H41N3O7 B591677 N-(1-羧基-3-苯丙基)-S-赖诺普利(非对映异构体混合物) CAS No. 927819-64-5

N-(1-羧基-3-苯丙基)-S-赖诺普利(非对映异构体混合物)

货号: B591677
CAS 编号: 927819-64-5
分子量: 567.7 g/mol
InChI 键: MKOWVLMGJKGFMF-FWEHEUNISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Carboxy-3-phenylpropyl)-S-lisinopril: is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is a mixture of diastereomers and is structurally related to lisinopril, a well-known medication used primarily for the treatment of hypertension and heart failure . This compound is characterized by the presence of a carboxylic acid group and a phenylpropyl group attached to the lisinopril backbone.

科学研究应用

Chemistry: In chemistry, N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is used as a reference compound for studying the structure-activity relationship of ACE inhibitors. It serves as a model compound for developing new ACE inhibitors with improved efficacy and reduced side effects .

Biology: In biological research, this compound is used to study the mechanisms of ACE inhibition and its effects on blood pressure regulation. It is also used in studies investigating the role of ACE inhibitors in preventing cardiovascular diseases .

Medicine: Clinically, N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is used to develop new therapeutic agents for treating hypertension and heart failure. It is also explored for its potential use in treating other conditions such as diabetic nephropathy and chronic kidney disease .

Industry: In the pharmaceutical industry, this compound is used in the formulation of new ACE inhibitor drugs. It is also used in quality control processes to ensure the purity and efficacy of ACE inhibitor medications .

作用机制

Target of Action

N-(1-Carboxy-3-phenylpropyl)-S-lisinopril primarily targets the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .

Biochemical Pathways

The inhibition of ACE disrupts the RAAS pathway, leading to a decrease in angiotensin II levels . This results in vasodilation, reduced secretion of aldosterone, and ultimately, a decrease in blood pressure . Additionally, the removal of angiotensin II negative feedback on renin secretion leads to increased plasma renin activity .

Pharmacokinetics

It is known that the bioavailability of lisinopril, a similar ace inhibitor, is approximately 25%, but can vary widely between individuals .

Result of Action

The primary result of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril’s action is a decrease in blood pressure . This is achieved through the inhibition of ACE, leading to reduced levels of angiotensin II and aldosterone . This results in vasodilation and decreased fluid volume, respectively, both of which contribute to the reduction in blood pressure .

Action Environment

The action of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, the drug’s efficacy and stability can be affected by factors such as pH, temperature, and the presence of other substances in the body .

未来方向

N-1-(R,S)carboxy-3-phenylpropyl-Ala-Ala-Phe-p-carboxyanilide (CPP-A-A-F-pAB), an inhibitor of endopeptidase 3.4.24.15 (E-24.15), also inhibits angiotensin-converting enzyme (ACE) from rabbit lung . This suggests potential future directions for research into the therapeutic applications of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril and related compounds.

生化分析

Biochemical Properties

N-(1-Carboxy-3-phenylpropyl)-S-lisinopril interacts with angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system which plays a crucial role in regulating blood pressure . It inhibits ACE by 50% at a concentration of 1.2 nM, making it 17 times more potent than captopril .

Cellular Effects

The effects of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril on cells are primarily related to its impact on the renin-angiotensin system. By inhibiting ACE, it can potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-(1-Carboxy-3-phenylpropyl)-S-lisinopril exerts its effects at the molecular level through its interaction with ACE. It binds to ACE, inhibiting its activity and thereby reducing the conversion of angiotensin I to angiotensin II .

Temporal Effects in Laboratory Settings

Its potent inhibitory effect on ACE suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The dosage effects of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril in animal models have not been extensively studied. Given its potent ACE inhibitory activity, it is likely that its effects would vary with different dosages .

Metabolic Pathways

N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is involved in the renin-angiotensin system, a key metabolic pathway in the regulation of blood pressure. It interacts with ACE, a crucial enzyme in this pathway .

Subcellular Localization

Given its interaction with ACE, it is likely that it is localized to areas where ACE is present .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril involves multiple steps. One common method includes the reaction of L-lysine with a phenylpropyl derivative under controlled conditions to form the desired product . The reaction typically requires the use of protecting groups to prevent unwanted side reactions and to ensure the correct formation of the diastereomers.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired diastereomers .

化学反应分析

Types of Reactions: N-(1-Carboxy-3-phenylpropyl)-S-lisinopril undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril .

相似化合物的比较

Uniqueness: N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is unique due to the presence of the phenylpropyl group, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. This structural difference can influence its binding affinity to the ACE enzyme and its overall therapeutic efficacy .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-Carboxy-3-phenylpropyl)-S-lisinopril involves the protection of the carboxylic acid group followed by the coupling of the protected acid with the appropriate amine. The diastereomers can be separated using chromatography.", "Starting Materials": [ "Phenylacetic acid", "Benzyl alcohol", "Methanesulfonyl chloride", "Lisinopril", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Ethyl acetate", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Protection of phenylacetic acid with benzyl alcohol and methanesulfonyl chloride in the presence of triethylamine and DMAP.", "Coupling of the protected acid with lisinopril in the presence of N,N'-Dicyclohexylcarbodiimide and triethylamine.", "Deprotection of the benzyl group using hydrogenation with palladium on carbon in ethanol.", "Separation of the diastereomers using chromatography on silica gel using ethyl acetate and diethyl ether as the eluent.", "Purification of the desired diastereomer by recrystallization from ethanol.", "Conversion of the carboxylic acid to the sodium salt by treatment with sodium bicarbonate.", "Adjustment of the pH with hydrochloric acid and isolation of the final product by filtration and drying." ] }

CAS 编号

927819-64-5

分子式

C31H41N3O7

分子量

567.7 g/mol

IUPAC 名称

(2S)-1-[(2S)-2,6-bis[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H41N3O7/c35-28(34-21-9-15-27(34)31(40)41)24(33-26(30(38)39)19-17-23-12-5-2-6-13-23)14-7-8-20-32-25(29(36)37)18-16-22-10-3-1-4-11-22/h1-6,10-13,24-27,32-33H,7-9,14-21H2,(H,36,37)(H,38,39)(H,40,41)/t24-,25-,26-,27-/m0/s1

InChI 键

MKOWVLMGJKGFMF-FWEHEUNISA-N

手性 SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O

SMILES

C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O

规范 SMILES

C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O

同义词

N6-(1-Carboxy-3-phenylpropyl)-N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (Mixture of diastereomers)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。